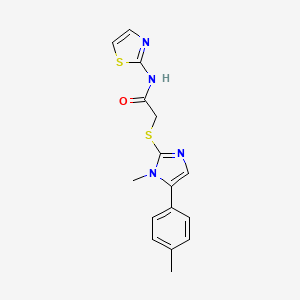
2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the imidazole ring or the thiazole ring.
Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with various enzymes and receptors in the body, modulating their activity. The thiazole ring may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-methyl-5-(p-tolyl)-1H-imidazole
- N-(thiazol-2-yl)acetamide
- 2-((1-methyl-1H-imidazol-2-yl)thio)acetamide
Uniqueness
2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is unique due to the combination of the imidazole and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
生物活性
2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a complex structure characterized by an imidazole ring, a thioether linkage, and a thiazole moiety, which contribute to its diverse pharmacological properties. The molecular formula of this compound is C16H16N4OS2, and it has a molecular weight of 344.5 g/mol .
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
- Thioether Formation : The imidazole derivative is reacted with a thiol compound to create the thioether linkage.
- Acetamide Formation : The final step involves reacting the thioether with an acetamide derivative under appropriate conditions .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in relation to neurodegenerative diseases such as Alzheimer's. It has been studied as a potential inhibitor of β-secretase (BACE-1), an enzyme implicated in the pathogenesis of Alzheimer's disease.
Inhibition of BACE-1
A study evaluated various derivatives of thiazole and imidazole compounds, including this compound. The most potent analog demonstrated an IC50 value of 4.6 μM against BACE-1, indicating strong inhibitory activity .
Blood-Brain Barrier Permeability
The same study assessed the blood-brain barrier (BBB) permeability and cytotoxicity of these compounds. The selected analogs showed favorable predictions for BBB permeability alongside low cytotoxic effects, suggesting their potential as therapeutic agents for central nervous system disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications in the substituents on the imidazole and thiazole rings significantly influence biological activity. For instance, variations in substituent groups can lead to changes in potency against BACE-1 and other biological targets.
| Compound | IC50 (μM) | BBB Permeability | Cytotoxicity |
|---|---|---|---|
| This compound | 4.6 | High | Low |
| Other derivatives | Varies | Varies | Varies |
Case Studies
Recent research has highlighted the potential applications of this compound in drug development:
- Alzheimer's Disease : A series of derivatives were designed and synthesized for their inhibitory effects on BACE-1, with promising results indicating that certain modifications can enhance efficacy while maintaining low toxicity levels .
- Cancer Research : Other studies have explored related compounds for their anticancer properties, demonstrating that structural variations can lead to improved activity against various cancer cell lines, including A549 and MDA-MB-231 .
特性
IUPAC Name |
2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-11-3-5-12(6-4-11)13-9-18-16(20(13)2)23-10-14(21)19-15-17-7-8-22-15/h3-9H,10H2,1-2H3,(H,17,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAUOELFUUSYLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














